molecular formula C16H16N4O B11848071 4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl- CAS No. 827031-32-3

4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl-

Cat. No.: B11848071
CAS No.: 827031-32-3
M. Wt: 280.32 g/mol
InChI Key: JTGWDXMHVGTWEP-UHFFFAOYSA-N
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Description

4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl- is a chemical compound with a complex structure that includes a quinazoline core, a methoxy-substituted pyridine ring, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl- typically involves multiple steps, starting with the preparation of the quinazoline core. Common synthetic routes include:

    Cyclization Reactions: The formation of the quinazoline ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methoxy group on the pyridine ring and the methyl groups on the quinazoline core.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(6-methoxy-3-pyridinyl)-N-methyl-4-quinazolinamine: A similar compound with a chloro group instead of a dimethyl group.

    4-Quinazolinamine, 2-chloro-N-(6-methoxy-3-pyridinyl): Another related compound with a chloro group on the quinazoline core.

Uniqueness

4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

827031-32-3

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-N,2-dimethylquinazolin-4-amine

InChI

InChI=1S/C16H16N4O/c1-11-18-14-7-5-4-6-13(14)16(19-11)20(2)12-8-9-15(21-3)17-10-12/h4-10H,1-3H3

InChI Key

JTGWDXMHVGTWEP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CN=C(C=C3)OC

Origin of Product

United States

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